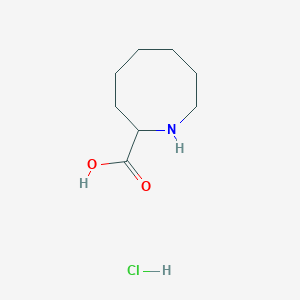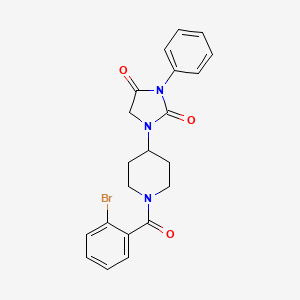
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as BPIP, is a chemical compound that has been widely studied for its potential use in various scientific research applications. BPIP is a small molecule inhibitor of the mitochondrial calcium uniporter (MCU), a protein complex responsible for regulating calcium uptake in mitochondria.
科学的研究の応用
Comprehensive Analysis of Scientific Research Applications for 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Suzuki–Miyaura Coupling: The compound plays a significant role in the Suzuki–Miyaura coupling process, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success is due to mild reaction conditions and the use of stable, environmentally benign organoboron reagents. The compound can facilitate the transmetalation step, where nucleophilic organic groups are transferred from boron to palladium .
Medicinal Chemistry: Benzimidazole Derivatives: Benzimidazole derivatives, which share structural similarities with the compound, are known for their diverse biological and clinical applications. They can interact with biopolymers due to their resemblance to naturally occurring nucleotides, leading to a wide range of biological activities including anticancer, antiviral, anti-HIV, and antibacterial properties .
Antibacterial Agents: Specific benzimidazole derivatives, structurally related to the compound, have emerged as promising antibacterial agents. Their ability to inhibit bacterial growth makes them valuable in the development of new antibiotics .
Antiprotozoal Activity: Benzimidazole derivatives have also been studied for their antiprotozoal activity. The structural framework of the compound allows for the synthesis of derivatives that can be potent against various protozoan infections .
Antihypertensive and Cardiovascular Applications: The compound’s structure is conducive to modification into derivatives that can act as antihypertensive agents. These derivatives can potentially regulate blood pressure and have applications in cardiovascular health management .
Anti-inflammatory and Analgesic Properties: The benzimidazole moiety, part of the compound’s structure, is associated with anti-inflammatory and analgesic activities. This makes it a candidate for the development of new pain relief and anti-inflammatory medications .
Anticancer Research: The structural features of the compound allow for the creation of derivatives that can be used in anticancer research. These derivatives can be designed to target specific cancer cells or pathways involved in tumor growth .
Enzyme Inhibition: Benzimidazole derivatives, related to the compound, have been shown to inhibit various enzymes. This property is crucial for the development of drugs that target specific enzymatic reactions within pathological processes .
作用機序
Target of Action
Similar compounds have been shown to interact with theHypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia .
Mode of Action
Similar compounds have been found to induce the expression ofHIF-1α protein and the downstream target gene p21 . This suggests that the compound might interact with its targets to modulate their activity, leading to changes in gene expression .
Biochemical Pathways
The compound appears to affect the HIF-1 pathway . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
Similar compounds have been designed and synthesized guided by bioisosterism and pharmacokinetic parameters .
Result of Action
The compound appears to have significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and the downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the hypoxic environment around tumor tissue can increase the expression of HIF, which can either promote the development of tumors or inhibit tumor growth and development .
特性
IUPAC Name |
1-[1-(2-bromobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c22-18-9-5-4-8-17(18)20(27)23-12-10-15(11-13-23)24-14-19(26)25(21(24)28)16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMZHVOAFYRJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2898438.png)

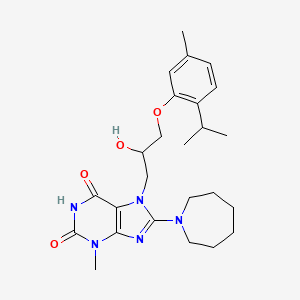
![Benzyl N-[(1S,3R)-3-(fluorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2898443.png)
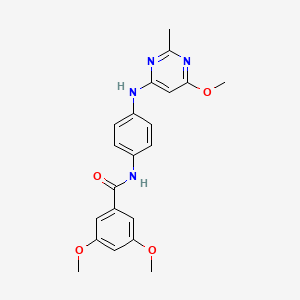
![3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2898447.png)
![2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2898449.png)
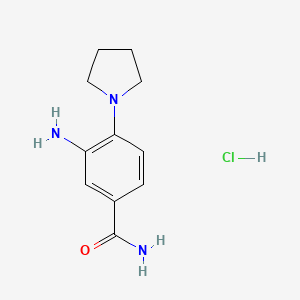
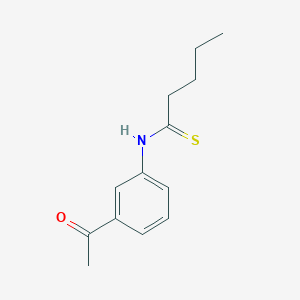


![(E)-N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2898456.png)
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2898460.png)
